

A Comparative Analysis of GSK-364735 Sodium and Other HIV Integrase Inhibitors

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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219

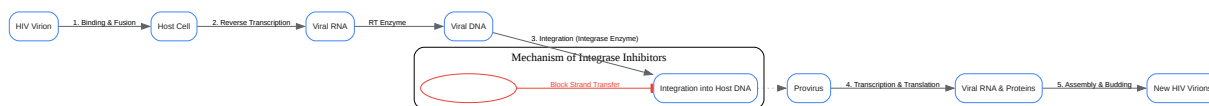
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational HIV-1 integrase strand transfer inhibitor (INSTI) **GSK-364735 sodium** against established integrase inhibitors: dolutegravir, bictegravir, raltegravir, and elvitegravir. The comparison is based on available preclinical and early clinical data, with a focus on quantitative performance metrics, resistance profiles, and underlying experimental methodologies.

Mechanism of Action: A Shared Target

All the inhibitors discussed in this guide target the HIV-1 integrase enzyme, which is crucial for the replication of the virus.^[1] Specifically, they are strand transfer inhibitors (INSTIs) that bind to the active site of the integrase enzyme, preventing the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome. This action effectively halts the viral replication cycle. GSK-364735, like the other compounds, is a two-metal-binding inhibitor, interacting with the catalytic center of the HIV integrase.^{[2][3]}



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HIV Replication Cycle and the Point of Integrase Inhibition.

Comparative Performance Data

The following tables summarize the key in vitro efficacy and pharmacokinetic parameters of **GSK-364735 sodium** in comparison to dolutegravir, bictegravir, raltegravir, and elvitegravir.

Table 1: In Vitro Potency and Antiviral Activity

Compound	IC50 (Strand Transfer Assay, nM)	EC50 (PBMC, nM)	EC50 (MT-4 cells, nM)	Protein Binding (%)
GSK-364735 sodium	8 ± 2[2]	1.2 ± 0.4[2]	5 ± 1	~99% (inferred)
Dolutegravir	2.7	0.51	~2.2	>99%
Bictegravir	7.5 ± 0.3	1.5 - 2.4	1.5 - 2.4	>99%
Raltegravir	2 - 7	2 - 10	1.9 - 9.7	~83%
Elvitegravir	7.2	0.7 - 1.7	0.93	98 - 99%

Note: Data for comparator drugs are compiled from various sources and may have been generated using slightly different assay conditions.

Table 2: Pharmacokinetic Properties

Compound	Half-life (hours)
GSK-364735 sodium	3 - 7
Dolutegravir	~14
Bictegravir	~17
Raltegravir	~9
Elvitegravir	~9.5 (boosted with ritonavir)

Resistance Profile

The emergence of drug-resistant viral strains is a critical consideration in antiretroviral therapy. While GSK-364735 has not been extensively studied in clinical settings for resistance development, initial in vitro studies indicate that resistance mutations are similar to those observed for other two-metal binding integrase inhibitors.

Table 3: Fold Change in EC50 Against Common Integrase Inhibitor Resistance Mutations

Mutation	GSK-364735	Dolutegravir	Bictegravir	Raltegravir	Elvitegravir
Y143R	Data not available	<3	<1.5	>10	>10
Q148H	Data not available	~1	<1.5	>10	>10
N155H	Data not available	<1.5	<1.5	>5	>5
G140S + Q148H	Data not available	~5-10	~1.3	>100	>100

Note: This table represents a compilation of data from multiple studies and is intended for comparative purposes. The exact fold-change values can vary depending on the viral strain and the assay system used.

Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher barrier to resistance compared to the first-generation agents, raltegravir and elvitegravir. They often retain activity against viral strains that are resistant to the earlier inhibitors.

Experimental Protocols

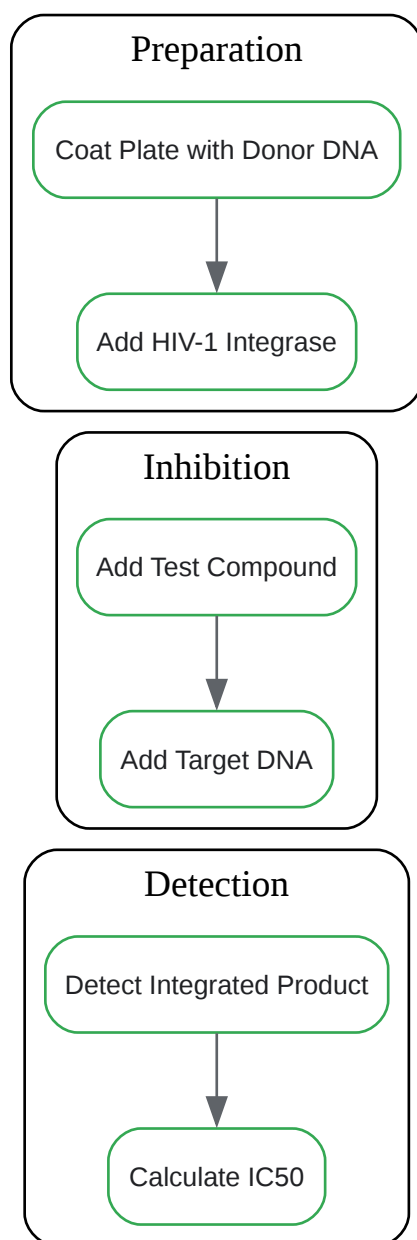
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize these integrase inhibitors.

HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)

This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

Methodology:

- **Plate Preparation:** A 96-well plate is coated with a donor DNA substrate that mimics the HIV-1 long terminal repeat (LTR) sequence.
- **Enzyme Binding:** Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
- **Inhibitor Addition:** The test compound (e.g., GSK-364735) is added at various concentrations.
- **Strand Transfer Reaction:** A target DNA substrate is introduced to initiate the strand transfer reaction.
- **Detection:** The integrated DNA product is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
- **Data Analysis:** The IC₅₀ value, the concentration at which the compound inhibits 50% of the integrase activity, is calculated from the dose-response curve.



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Workflow for an HIV-1 Integrase Strand Transfer Assay.

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in primary human immune cells.

Methodology:

- **PBMC Isolation and Stimulation:** PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.
- **Infection:** Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.
- **Drug Treatment:** The infected cells are cultured in the presence of serial dilutions of the test compound.
- **Virus Quantification:** After several days of incubation, the level of viral replication is quantified by measuring the amount of p24 antigen (a viral core protein) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is determined from the dose-response curve.

Antiviral Activity Assay in MT-4 Cells

This is another cell-based assay that utilizes the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection.

Methodology:

- **Cell Seeding:** MT-4 cells are seeded into a 96-well plate.
- **Infection and Treatment:** The cells are infected with HIV-1 and simultaneously treated with various concentrations of the test compound.
- **Incubation:** The plate is incubated for several days to allow for viral replication and the development of CPE.
- **Viability Assessment:** Cell viability is assessed using a colorimetric method, such as the MTT or XTT assay, which measures the metabolic activity of living cells.

- Data Analysis: The EC50 value is calculated based on the concentration of the compound that protects 50% of the cells from the viral CPE.

Conclusion

GSK-364735 sodium demonstrates potent in vitro activity against HIV-1, comparable to other established integrase inhibitors. Its pharmacokinetic profile from early studies suggests the potential for once or twice-daily dosing. While initial data on its resistance profile are promising, further clinical investigation is necessary to fully characterize its performance, particularly in treatment-experienced patients and against a broader range of resistant viral strains. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this and other novel antiretroviral agents.

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